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Compound of Interest

Compound Name: 2-tert-Butyl-4-hydroxyanisole-d3

Cat. No.: B129344

An In-depth Technical Guide to 2-tert-Butyl-4-
hydroxyanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic
antioxidant 2-tert-butyl-4-hydroxyanisole (BHA). BHA is a widely used preservative in the food,
cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of
BHA, specifically on the methoxy group, makes it a valuable tool in various research
applications, particularly in pharmacokinetic and metabolic studies where it serves as an
internal standard for the accurate quantification of BHA in biological matrices. This guide
provides a comprehensive overview of the physical and chemical properties, analytical
methodologies, and biological significance of 2-tert-Butyl-4-hydroxyanisole-d3.

Physical and Chemical Properties

The physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3 are summarized in
the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also
provided for comparison. The primary difference between the two compounds is the isotopic
substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in a
slightly higher molecular weight for the deuterated compound.
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2-tert-Butyl-4-

2-tert-Butyl-4-

Property . .
hydroxyanisole-d3 hydroxyanisole
CAS Number 1794892-02-6[1] 88-32-4
Molecular Formula Ci11H13D302 Ci11H1602
Molecular Weight 183.26 g/mol 180.24 g/mol
Appearance White to off-white solid Waxy solid
Not explicitly reported;
Melting Point expected to be similar to the 48-55 °C
non-deuterated form.
Not explicitly reported;
Boiling Point expected to be similar to the 264-270 °C
non-deuterated form.
] ) Insoluble in water; soluble in
- Slightly soluble in Chloroform
Solubility ethanol, methanol, propylene
and Methanol. )
glycol, fats, and oils.
Synthesis

The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-

methoxyphenol with isobutylene. For the synthesis of 2-tert-Butyl-4-hydroxyanisole-d3, a

deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor

or in a subsequent methylation step. A general, non-deuterated synthesis is described below.

General Synthesis of 2-tert-Butyl-4-hydroxyanisole

A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.

o Reactants: 4-methoxyphenol and isobutylene (or tert-butanol as a source of the tert-butyl

group).

o Catalyst: A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.
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e Procedure: 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst.
The reaction mixture is then neutralized, and the product is isolated and purified, often by
distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-
hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.

For the synthesis of the deuterated compound, a common strategy would involve the
methylation of tert-butylhydroquinone using a deuterated methylating agent, such as
deuterated dimethyl sulfate ((CD3)2S0a).

Experimental Protocols

The analysis of 2-tert-Butyl-4-hydroxyanisole-d3, particularly when used as an internal
standard, often involves chromatographic techniques. The following are general protocols for
related non-deuterated compounds that can be adapted.

Thin-Layer Chromatography (TLC) for BHA Isomers

» Stationary Phase: Silica gel plates.
o Mobile Phase: A non-polar solvent system, such as chloroform.
o Sample Preparation: Dissolve the sample in a suitable organic solvent like ether.

» Development: Spot the sample on the TLC plate and develop the chromatogram in a
chamber saturated with the mobile phase.

 Visualization: The spots can be visualized by spraying with a solution of ferric chloride and
potassium ferricyanide, which produces blue spots.

Gas Chromatography (GC) for BHA Isomers

o Column: A capillary column suitable for the analysis of phenolic compounds, such as one
with a 5% phenyl-methylpolysiloxane stationary phase.

« Injector and Detector: A split/splitless injector and a flame ionization detector (FID).

o Carrier Gas: Helium or nitrogen.
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o Temperature Program: An initial oven temperature of around 150°C, followed by a ramp to a
final temperature of approximately 250°C.

o Sample Preparation: The sample is dissolved in a suitable solvent like acetone.
Derivatization to form trimethylsilyl ethers may be employed to improve chromatographic
performance.

High-Performance Liquid Chromatography (HPLC) for
BHA Isomers

e Column: A reverse-phase C18 column.
* Mobile Phase: A gradient of acetonitrile and water is commonly used.
o Detector: A UV detector set to a wavelength of around 280 nm.

o Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

2-tert-Butyl-4-hydroxyanisole-d3 is primarily used as an internal standard in pharmacokinetic
studies to quantify BHA levels in biological samples.[1] The biological activity of BHA itself is of
significant interest to researchers. BHA is known to be an antioxidant and has been shown to
induce the expression of phase Il detoxification enzymes. This induction is a key mechanism of
its protective effects against chemical carcinogenesis.

The Keapl-Nrf2 Signaling Pathway

The induction of phase Il enzymes by BHA is primarily mediated through the Keap1-Nrf2
signaling pathway.[2][3][4] Under normal conditions, the transcription factor Nrf2 is kept in the
cytoplasm by its inhibitor, Keapl, which facilitates its ubiquitination and subsequent
degradation by the proteasome.

When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its
metabolites, cysteine residues in Keapl are modified. This modification leads to a
conformational change in Keapl, preventing it from binding to Nrf2. As a result, Nrf2 is
stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
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In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant
Response Element (ARE) in the promoter region of various genes. This binding initiates the
transcription of a battery of cytoprotective genes, including those for phase Il detoxification
enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1
(NQOL1), as well as antioxidant proteins.

2-tert-Butyl-4-hydroxyanisole
(BHA)

Click to download full resolution via product page

Caption: The Keapl1-Nrf2 signaling pathway activated by BHA.

Applications in Research
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The primary application of 2-tert-Butyl-4-hydroxyanisole-d3 is as an internal standard for the
quantification of BHA in various matrices, especially in biological samples for pharmacokinetic
and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold
standard in mass spectrometry-based quantification because it co-elutes with the analyte and
experiences similar matrix effects and ionization suppression, leading to highly accurate and
precise measurements.

Beyond its role as an internal standard, the study of BHA and its deuterated analogs
contributes to the understanding of:

e Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic
antioxidants.

o Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.

e Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of
diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Conclusion

2-tert-Butyl-4-hydroxyanisole-d3 is a crucial analytical tool for researchers in the fields of
drug development, food science, and toxicology. Its physical and chemical properties are very
similar to its non-deuterated counterpart, with the key difference being its increased mass due
to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric
analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role
in the induction of cytoprotective enzymes via the Keapl-Nrf2 pathway, continues to be an
active area of research with implications for disease prevention and therapy. This technical
guide provides a foundational understanding of 2-tert-Butyl-4-hydroxyanisole-d3 for
professionals in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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